molecular formula C19H20N2O3S B2488853 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole CAS No. 315240-59-6

1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole

Cat. No.: B2488853
CAS No.: 315240-59-6
M. Wt: 356.44
InChI Key: GMRSCOAMLGZBIU-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a chemical compound designed for research and development applications, incorporating privileged medicinal chemistry scaffolds. This molecule features a 2,3-dihydro-1H-indole (indoline) core linked via a benzoyl group to a pyrrolidine-1-sulfonyl moiety. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely utilized in drug discovery for its favorable physicochemical properties, including sp3-hybridization that allows for extensive exploration of pharmacophore space and contributes to the molecule's stereochemistry and three-dimensional coverage . The sulfonamide group is a common feature in bioactive compounds, often contributing to target binding and pharmacokinetic properties. Compounds featuring similar structural motifs, particularly the indole-pyrrolidine combination, have demonstrated significant biological activity in scientific research. Recent studies have identified novel indole derivatives bearing pyrrolidine and sulfonyl groups as potent suppressors of the Hedgehog (Hh) signaling pathway, with demonstrated activity against drug-resistant tumor growth in models of cancers such as medulloblastoma . This suggests potential research applications for this compound in oncology and molecular pharmacology, particularly in studying cellular signaling pathways. The molecule is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(21-14-11-15-5-1-2-6-18(15)21)16-7-9-17(10-8-16)25(23,24)20-12-3-4-13-20/h1-2,5-10H,3-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSCOAMLGZBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine-Sulfonyl Benzoyl Intermediate Synthesis

The construction of the 4-(pyrrolidine-1-sulfonyl)benzoyl subunit begins with sulfonation and subsequent amine coupling. A representative protocol involves:

Step 1: Sulfonation of 4-Chlorobenzoyl Chloride
4-Chlorobenzoyl chloride undergoes sulfonation using fuming sulfuric acid at 0–5°C to yield 4-chlorosulfonylbenzoyl chloride. This intermediate is highly reactive, necessitating careful temperature control to avoid polysubstitution.

Step 2: Pyrrolidine Coupling
The chlorosulfonyl group reacts with pyrrolidine in dichloromethane with triethylamine as a base, forming 4-(pyrrolidine-1-sulfonyl)benzoyl chloride. Catalytic dimethylformamide (DMF) accelerates the substitution by stabilizing the transition state.

Step 3: Benzoyl Activation
The acyl chloride is either used directly or converted to a mixed anhydride for subsequent coupling. Industrial-scale processes prefer in situ activation to minimize degradation.

Indole Core Construction via Leimgruber–Batcho Synthesis

The 2,3-dihydro-1H-indole moiety is synthesized via the Leimgruber–Batcho method, which offers high regioselectivity for C-2 substitution:

Step 1: Enamine Formation
o-Nitrotoluene derivatives react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in refluxing toluene, forming an enamine intermediate. Pyrrolidine’s secondary amine enhances nucleophilicity, enabling efficient β-keto imine formation.

Step 2: Reductive Cyclization
Hydrazine hydrate and Raney nickel catalyze the reduction of the nitro group to an amine, followed by cyclization. Hydrogen gas generated in situ facilitates the elimination of pyrrolidine, yielding 2,3-dihydro-1H-indole. This step achieves >80% yield under optimized hydrogen pressures (3–5 atm).

Friedel-Crafts Acylation for Benzoyl-Indole Coupling

Coupling the benzoyl-sulfonyl-pyrrolidine subunit to the indole core employs Friedel-Crafts chemistry:

Step 1: Acylium Ion Generation
4-(Pyrrolidine-1-sulfonyl)benzoyl chloride reacts with aluminum trichloride (AlCl₃) in dichloromethane, forming a stable acylium ion.

Step 2: Electrophilic Substitution
The acylium ion attacks the electron-rich C-3 position of 2,3-dihydro-1H-indole. Anhydrous conditions prevent hydrolysis, while low temperatures (−10°C) minimize side reactions.

Yield Optimization

  • Solvent : Nitromethane increases electrophilicity, improving yields to 72%.
  • Catalyst : FeCl₃ reduces reaction time by 30% compared to AlCl₃.

Alternative Coupling via Ullmann Reaction

For substrates sensitive to Friedel-Crafts conditions, copper-mediated Ullmann coupling provides a milder alternative:

Step 1: Iodination of Indole
2,3-Dihydro-1H-indole undergoes iodination at C-5 using N-iodosuccinimide (NIS) and acetic acid, achieving 89% regioselectivity.

Step 2: Copper-Catalyzed Coupling
The iodinated indole reacts with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of CuI and 1,10-phenanthroline. Dimethylformamide (DMF) at 110°C facilitates C–C bond formation, yielding the target compound in 65% yield.

Reduction Strategies for Dihydroindole Formation

Post-coupling reduction is critical for saturating the indole’s C2–C3 bond:

Method A: Catalytic Hydrogenation

  • Catalyst : 10% Pd/C in ethanol under 50 psi H₂
  • Yield : 95% with <2% over-reduction

Method B: Chemical Reduction

  • Reagent : Sodium cyanoborohydride (NaBH₃CN) in trifluoroacetic acid
  • Advantage : Selective for indole without affecting sulfonamide groups

Industrial-Scale Optimization

Large-scale production addresses cost and purity through:

a) Continuous Flow Synthesis

  • Enamine Formation : Tubular reactors with residence time <10 minutes enhance throughput.
  • Reductive Cyclization : Fixed-bed reactors with Raney nickel catalysts enable 24/7 operation.

b) Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3) yield 99.5% pure product.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes regioisomers.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Friedel-Crafts Acylium ion substitution 72 98 High
Ullmann Coupling Copper-mediated C–C bond 65 95 Moderate
Reductive Amination Pd/C hydrogenation 95 99.5 High

Chemical Reactions Analysis

1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique combination of structural elements including a pyrrolidine ring, a sulfonyl group, and an indole moiety. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.
  • Introduction of the Sulfonyl Group : Achieved through sulfonation reactions using reagents such as sulfonyl chlorides.
  • Coupling with Benzoyl and Indole Moieties : Final coupling under specific conditions with catalysts and solvents to yield the target compound.

Scientific Research Applications

1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole has diverse applications across multiple scientific domains:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for anti-inflammatory, antiviral, and anticancer activities. The compound's structure allows for interaction with various biological targets, potentially modulating enzyme activity or receptor binding.

Biological Research

  • Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes involved in disease pathways. This property makes it a candidate for drug development targeting various conditions.

Material Science

  • Building Block for Complex Molecules : Used as a reagent in organic synthesis to create more complex compounds, contributing to the development of novel materials.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that derivatives similar to this compound exhibited potent growth inhibition in various cancer cell lines. Structural modifications enhanced their anticancer efficacy, highlighting the importance of chemical diversity in drug design.

Case Study 2: Neuroprotection

Research investigating neuroprotective effects found that this compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease. These findings suggest its potential role in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares a sulfonamide backbone with several analogs, but key differences in substituent groups and their positions significantly influence its physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from the literature:

Compound Structure Molecular Formula Key Features Biological Activity
Target Compound 1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole C₁₉H₂₀N₂O₃S Para-substituted benzoyl-pyrrolidine sulfonyl; dihydroindole core Predicted carbonic anhydrase inhibition
1-[(2-Nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole (Compound 3 ) 1-[(2-Nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole C₁₄H₁₂N₂O₄S Ortho-nitro substituent on phenyl; dihydroindole core Moderate hCA II/IX binding affinity
2-(Pyrrolidine-1-sulfonyl)aniline (Compound 4 ) 2-(Pyrrolidine-1-sulfonyl)aniline C₁₀H₁₄N₂O₂S Aniline with ortho-pyrrolidine sulfonyl; lacks dihydroindole Weak enzyme inhibition due to simpler structure
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine (Compound 1 ) 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine C₁₀H₁₂N₂O₄S Pyrrolidine with ortho-nitrobenzenesulfonyl; no fused ring system Limited bioactivity; steric hindrance

Key Observations

Ortho-nitro groups in analogs like Compound 3 introduce electron-withdrawing effects, which may reduce nucleophilicity at the sulfonamide sulfur, affecting reactivity .

Core Structure Differences :

  • The dihydroindole core in the target compound provides a rigid, planar structure, favoring π–π stacking interactions in enzyme pockets, unlike pyrrolidine-only analogs (e.g., Compound 1) .
  • Aniline derivatives (e.g., Compound 4) lack the fused indole ring, resulting in weaker hydrophobic interactions and lower binding affinity .

Intermolecular Interactions :

  • Hirshfeld surface analyses of analogs (e.g., Compound 3) reveal dominant C–H···O and N–H···O hydrogen bonds, whereas the target compound’s pyrrolidine sulfonyl group may promote S=O···H–N interactions with carbonic anhydrase residues .

Theoretical Studies :

  • DFT calculations for analogs show that electron density at the sulfonamide group correlates with bioactivity. The target compound’s para-substitution may optimize charge distribution for stronger enzyme interactions .

Biological Activity

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination that includes a pyrrolidine ring, a sulfonyl group, and an indole moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S. The structure can be represented as follows:

InChI InChI 1S C19H20N2O3S c22 19 21 14 11 15 5 1 2 6 18 15 21 16 7 9 17 10 8 16 25 23 24 20 12 3 4 13 20 h1 2 5 10H 3 4 11 14H2\text{InChI }\text{InChI 1S C19H20N2O3S c22 19 21 14 11 15 5 1 2 6 18 15 21 16 7 9 17 10 8 16 25 23 24 20 12 3 4 13 20 h1 2 5 10H 3 4 11 14H2}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
  • Receptor Modulation : It may also interact with various receptors involved in neurotransmission and inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with IC50 values comparable to standard antibiotics like novobiocin .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies:

  • A related study reported that pyrrolidine derivatives exhibited IC50 values ranging from 60.56 to 69.15 μg/mL against COX enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Potential

Recent investigations suggest that this compound may possess anticancer activity:

  • Pyrrolidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Enzyme Inhibition

A study published in Frontiers in Pharmacology highlighted the synthesis of novel pyrrolidine-based compounds that showed significant inhibition of AChE and urease activities. The most active compounds achieved IC50 values below 0.05 µM against AChE, indicating strong potential for neuroprotective applications .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited enhanced activity against Acinetobacter baumannii, outperforming traditional antibiotics .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryIC50 values: 60.56 - 69.15 μg/mL
Enzyme InhibitionAChE inhibition IC50 < 0.05 µM
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole, and how can purity be optimized?

  • Methodology :

  • Step 1 : Sulfonylation of 4-aminobenzoyl chloride with pyrrolidine in the presence of a coupling agent (e.g., HATU or EDCI) to form the 4-(pyrrolidine-1-sulfonyl)benzoyl intermediate.
  • Step 2 : Benzoylation of 2,3-dihydro-1H-indole using the above intermediate under anhydrous conditions (e.g., DCM, 0–5°C).
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like over-sulfonylated derivatives.

Q. How can the structural elucidation of this compound be systematically validated?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the dihydroindole backbone and sulfonyl/benzoyl substituents. 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns and connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., ESI+ mode).
  • X-ray Crystallography : For absolute configuration, grow single crystals in slow-evaporation setups (solvent: chloroform/methanol) .

Q. What reactivity patterns are expected at the sulfonyl and benzoyl groups?

  • Methodology :

  • Sulfonyl Group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K2_2CO3_3, DMF, 80°C) .
  • Benzoyl Group : Hydrolyzable under acidic (HCl/EtOH, reflux) or basic (NaOH/H2_2O, 60°C) conditions to yield carboxylic acid derivatives .
    • Experimental Design : Conduct competition experiments to assess regioselectivity and track intermediates via LC-MS.

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps in sulfonylation/benzoylation .
  • Machine Learning : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions and reduce trial-and-error .
    • Case Study : ICReDD’s workflow integrates computation-experiment feedback loops, cutting synthesis time by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data for similar indole derivatives?

  • Methodology :

  • Systematic Variation : Use Design of Experiments (DoE) to test variables (e.g., cell lines, concentrations) and identify confounding factors .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinases or GPCRs) .
    • Example : Discrepancies in IC50_{50} values may arise from assay interference by the sulfonyl group; include counter-screens with sulfonamide controls .

Q. How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the indole nitrogen to enhance solubility .
  • Microsomal Stability Assays : Test metabolic resistance using liver microsomes (human/rat) and LC-MS quantification .
  • SAR Analysis : Compare analogs (e.g., pyrrolidine vs. piperidine sulfonyl) to optimize logP and permeability .

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